molecular formula C20H21N3O5S2 B2501123 N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922000-52-0

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2501123
CAS RN: 922000-52-0
M. Wt: 447.52
InChI Key: RFGWPWMGIGJNKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to the compound of interest, involves a C-C coupling methodology using Pd(0) and various aryl boronic pinacol ester/acids . This process is indicative of the potential synthetic routes that could be applied to N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, although the exact synthesis of this compound is not detailed in the provided papers. The synthesis of related compounds often involves refluxing benzothiazoles with acetic acid, which could be a step in the synthesis of the compound . Additionally, the reduction of N-(2-methoxy-4-nitrophenyl)acetamide with Pd/C as a catalyst under a hydrogen atmosphere is mentioned, which could be relevant to the synthesis of similar acetamide compounds .

Molecular Structure Analysis

The molecular structure of related acetamide compounds shows that hydrogen bonding plays a significant role in their assembly. For instance, in N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming three hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . This suggests that the compound of interest may also form similar hydrogen bonds, which could be important for its biological activity and interactions.

Chemical Reactions Analysis

The chemical reactions involving related acetamide derivatives have not been explicitly detailed in the provided papers. However, the synthesis methods suggest that these compounds can participate in C-C coupling reactions and may undergo reduction reactions . These reactions are crucial for the formation of the acetamide backbone and the introduction of various substituents that can affect the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities . The compounds displayed significant activity in urease inhibition, with some being more active than the standard used . The photophysical properties of similar acetamide crystals have also been studied, revealing the importance of hydrogen bond-associated assemblies . These properties are likely to be relevant to the compound of interest, suggesting potential antioxidant and anti-inflammatory activities, as well as interactions with biological targets through hydrogen bonding .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

One area of application for related compounds is in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimalarial and Antiviral Activities

Sulfonamide derivatives have been investigated for their antimalarial and potential antiviral activities, including against COVID-19. Research into N-(phenylsulfonyl)acetamide derivatives revealed their reactivity with nitrogen nucleophiles, resulting in compounds with significant in vitro antimalarial activity. These compounds also showed desirable ADMET properties and did not exhibit cytotoxicity at effective concentrations (Fahim & Ismael, 2021).

Metabolic Stability Improvement

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of various heterocyclic analogues. These analogues aim to reduce or eliminate metabolic deacetylation, enhancing the compounds' metabolic stability, which is crucial for their efficacy and safety as therapeutic agents (Stec et al., 2011).

Anticonvulsant Agents

Some derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. A particular focus has been on compounds that show protection against picrotoxin-induced convulsion, with certain derivatives exhibiting significant anticonvulsive effects (Farag et al., 2012).

Mechanism of Action

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-27-16-7-9-17(10-8-16)30(25,26)23-20-22-15(13-29-20)11-19(24)21-12-14-5-3-4-6-18(14)28-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGWPWMGIGJNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

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